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For researchers, scientists, and professionals in drug development, the choice of

computational hardware is a critical determinant of research velocity and capability. NVIDIA's

A100 and H100 Tensor Core GPUs represent two generations of powerful accelerators that

have significantly impacted the landscape of scientific computing. This guide provides an

objective comparison of their performance, supported by experimental data, to inform your

hardware decisions.

At a Glance: Key Architectural and Performance
Differences
The NVIDIA H100, based on the Hopper architecture, represents a significant leap forward

from the A100, which is built on the Ampere architecture.[1] This advancement is not merely

incremental; the H100 introduces several new features and substantial performance gains

across a range of metrics crucial for scientific workloads.

Table 1: Architectural and Feature Comparison
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Feature NVIDIA A100 NVIDIA H100

GPU Architecture Ampere[1] Hopper[1]

CUDA Cores 6,912[2] 14,592[2]

Tensor Cores 3rd Generation[3] 4th Generation[3]

FP64 Performance 9.7 TFLOPS[4] Up to 60 TFLOPS[5]

FP32 Performance 19.5 TFLOPS[4] ~60 TFLOPS

Memory Type HBM2e[6] HBM3[6]

Memory Bandwidth Up to 2.0 TB/s[7] Up to 3.35 TB/s[2]

NVLink Interconnect 3rd Generation (600 GB/s)[5] 4th Generation (900 GB/s)[5]

PCIe Support Gen 4[8] Gen 5[8]

Multi-Instance GPU (MIG) 1st Generation[3] 2nd Generation[3]

The H100 boasts more than double the number of CUDA cores, a new generation of Tensor

Cores, and significantly higher theoretical peak performance in both double-precision (FP64)

and single-precision (FP32) floating-point operations, which are fundamental to scientific

simulations.[2][4][5] The upgrade to HBM3 memory and a fourth-generation NVLink

interconnect in the H100 further alleviates potential bottlenecks by providing substantially

higher memory bandwidth and faster GPU-to-GPU communication.[5][6][7]

Performance in Scientific Applications
The architectural enhancements of the H100 translate into tangible performance gains in a

variety of scientific computing applications, particularly in fields like molecular dynamics, which

are central to drug discovery.

Table 2: Application Performance Benchmarks
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Application
Benchmark
Dataset

NVIDIA A100
Performance

NVIDIA H100
Performance

Performance
Uplift (H100
vs. A100)

GROMACS
STMV (1.06M

atoms)
~X ns/day Up to 2-3x faster 2-3x[5]

NAMD
STMV (1M

atoms)
~Y ns/day Over 2x faster >2x[9]

LAMMPS
Lennard-Jones

(8M atoms)
~Z timesteps/s ~2-3.4x faster 2-3.4x[8]

Note: The performance metrics (ns/day, timesteps/s) are relative and can vary based on the

specific system configuration, software versions, and simulation parameters. The performance

uplift is a general estimate based on available benchmarks.

For molecular dynamics simulations, the H100 consistently demonstrates a 2x to over 3x

performance improvement compared to the A100.[5][8][9] This acceleration allows researchers

to run longer simulations, study larger and more complex biological systems, and obtain results

in a fraction of the time.

Experimental Protocols
Reproducible benchmarks are essential for accurate performance assessment. While detailed,

end-to-end protocols are not always published in their entirety, the following outlines the

general methodologies used in benchmarking these GPUs for scientific applications.

Molecular Dynamics (GROMACS, NAMD, LAMMPS):

Software Versions: Benchmarks typically utilize recent versions of the simulation packages

(e.g., GROMACS 2023, NAMD 3.0).[9][10]

Input Models: Standard benchmark datasets are often employed to ensure comparability.

These include:

GROMACS: Satellite Tobacco Mosaic Virus (STMV) with approximately 1 million atoms.
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NAMD: STMV, and Apolipoprotein A1 (APOA1).[11]

LAMMPS: Lennard-Jones fluid, bead-spring polymer melts, and metallic solids with

varying atom counts.[12][13]

Simulation Parameters:

Ensemble: NVT or NPT.

Timestep: Typically 2 femtoseconds.

Cutoffs: Long-range electrostatics are handled with Particle Mesh Ewald (PME).

Constraints: Bonds involving hydrogen atoms are often constrained (e.g., H-bonds in

GROMACS).[14]

Execution: Simulations are run for a set number of steps, and performance is measured in

nanoseconds per day (ns/day) or timesteps per second. The initial steps are often excluded

from the timing to account for system equilibration.[14]

Hardware and Software Environment:

CPU: High-performance CPUs are used in conjunction with the GPUs.

MPI: GPU-aware MPI libraries are used for multi-GPU and multi-node scaling.

CUDA Toolkit: The latest versions of the CUDA toolkit are used to leverage new

architectural features.[7]

Visualizing the Architectures and Workflows
To better understand the differences and the context of their use, the following diagrams

illustrate the architectural advancements and a typical molecular dynamics workflow.
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NVIDIA A100 (Ampere)

NVIDIA H100 (Hopper)

Ampere Architecture

6,912 CUDA Cores

3rd Gen Tensor Cores

HBM2e Memory
(2.0 TB/s)

3rd Gen NVLink
(600 GB/s)

PCIe Gen 4

Hopper Architecture

14,592 CUDA Cores

4th Gen Tensor Cores

HBM3 Memory
(3.35 TB/s)

4th Gen NVLink
(900 GB/s)

PCIe Gen 5
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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